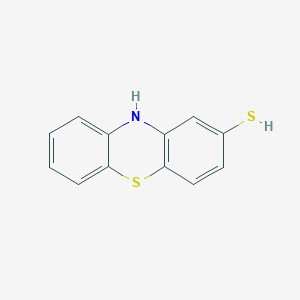- CAS No. 111160-62-4](/img/structure/B14334052.png)
Silane, dimethyl[(2-methyl-2-propenyl)oxy](1,1,2-trimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethyl(2-methyl-2-propenyl)oxy- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to various organic moieties, including dimethyl, 2-methyl-2-propenyl, and 1,1,2-trimethylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(2-methyl-2-propenyl)oxy- typically involves the reaction of appropriate organosilicon precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethyl(2-methyl-2-propenyl)oxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Applications De Recherche Scientifique
Silane, dimethyl(2-methyl-2-propenyl)oxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, dimethyl(2-methyl-2-propenyl)oxy- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify biomolecules through covalent bonding, leading to improved stability and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, dimethyl-: A simpler organosilicon compound with fewer organic groups.
Silane, trimethyl-2-propenyl-: Contains a trimethylsilyl group bonded to a propenyl group.
Silane, dimethyldi-2-propenyl-: Features two propenyl groups bonded to a dimethylsilane core.
Uniqueness
Silane, dimethyl(2-methyl-2-propenyl)oxy- is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its combination of different organic groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
111160-62-4 |
|---|---|
Formule moléculaire |
C12H26OSi |
Poids moléculaire |
214.42 g/mol |
Nom IUPAC |
2,3-dimethylbutan-2-yl-dimethyl-(2-methylprop-2-enoxy)silane |
InChI |
InChI=1S/C12H26OSi/c1-10(2)9-13-14(7,8)12(5,6)11(3)4/h11H,1,9H2,2-8H3 |
Clé InChI |
JECVNGZVMLWNTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
silane](/img/structure/B14333977.png)
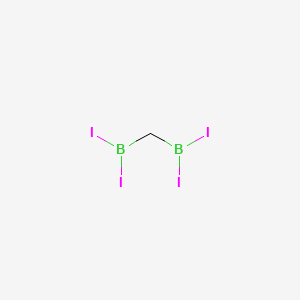
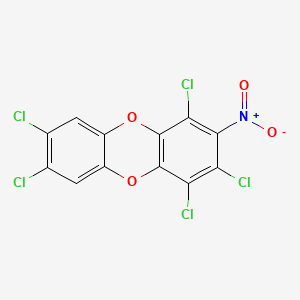

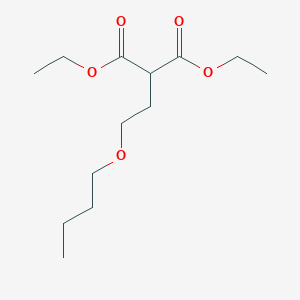
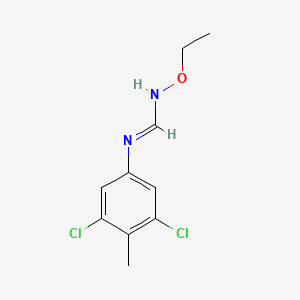
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
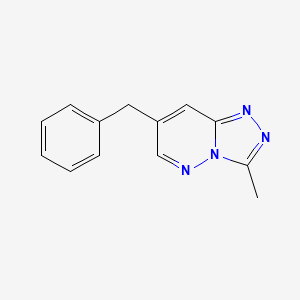
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)

